N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine
Description
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is a bicyclic organic compound characterized by a spirocyclic framework combining a tetrahydrofuran-like oxygen-containing ring (2,5-dioxa) and a cyclohexane-like amine-bearing ring. Its molecular formula is C₆H₁₁NO₂, with a SMILES representation of C1C(COC12COC2)N and InChIKey GKAMDXOUKJIWAV-UHFFFAOYSA-N .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-methyl-2,5-dioxaspiro[3.4]octan-7-amine |
InChI |
InChI=1S/C7H13NO2/c1-8-6-2-7(10-3-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
OTQIJBBZQGWYCI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(COC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic ketone with methylamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share spirocyclic frameworks or functional group similarities with N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine:
Structural and Functional Analysis
- Oxygen Substitution : The dual oxygen atoms in this compound (positions 2 and 5) enhance polarity compared to analogs like N-Methyl-5-oxaspiro[3.4]octan-7-amine, which has only one oxygen . This may improve aqueous solubility but reduce membrane permeability.
- Spiro vs. Bicyclic Systems : The spiro architecture in the target compound introduces steric constraints distinct from bicyclic systems like 3-Oxabicyclo[3.2.0]heptan-6-amine. Spiro systems often exhibit unique conformational stability, which can influence binding to biological targets .
Biological Activity
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is a compound of interest due to its unique spirocyclic structure, which is known to influence its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
This spirocyclic framework is significant as it contributes to the compound's interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, including:
-
Antimicrobial Properties :
- Preliminary studies indicate that compounds with similar spiro structures exhibit antimicrobial effects against various bacterial strains, suggesting potential for this compound in treating infections.
-
Anticancer Activity :
- Research has shown that spiro compounds can possess anticancer properties. For instance, derivatives have been tested against cancer cell lines with varying degrees of success in inhibiting cell proliferation.
-
Cholinesterase Inhibition :
- Some spiro compounds have demonstrated cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the spiro framework significantly affect biological activity. For example, modifications to the nitrogen atom or the dioxaspiro moiety can enhance or diminish activity.
| Compound Variation | Activity Level | Notes |
|---|---|---|
| Unsubstituted | Low | Minimal activity observed |
| Methyl Substituent | Moderate | Enhanced interaction with targets |
| Ethyl Substituent | High | Improved potency against cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with certain derivatives of this compound.
-
Anticancer Screening :
- In vitro assays using MTT assays showed that specific derivatives exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating potential for further development as anticancer agents.
-
Neuroprotective Effects :
- Research involving cholinesterase inhibition demonstrated that certain analogs of this compound could effectively inhibit both acetylcholinesterase and butyrylcholinesterase, suggesting a role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
